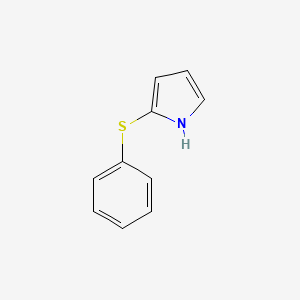
2-Phenylthiopyrrole
Overview
Description
2-Phenylthiopyrrole is an organic compound characterized by a pyrrole ring substituted with a phenylthio group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylthiopyrrole typically involves the reaction of pyrrole with phenylthiol. One common method is the copper-catalyzed thiolation of pyrrole using phenylthiol under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a copper catalyst at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylthiopyrrole undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group, yielding pyrrole.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrole.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
2-Phenylthiopyrrole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the synthesis of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Phenylthiopyrrole involves its interaction with specific molecular targets. The phenylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of various biochemical pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
- 2-(Phenylthio)aniline
- 2-(Phenylthio)benzothiazole
- 2-(Phenylthio)phenol
Comparison: 2-Phenylthiopyrrole is unique due to the presence of the pyrrole ring, which imparts distinct electronic properties compared to other similar compoundsCompared to 2-(Phenylthio)aniline and 2-(Phenylthio)benzothiazole, this compound exhibits different reactivity patterns and biological activities due to the differences in the core structures .
Properties
Molecular Formula |
C10H9NS |
|---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
2-phenylsulfanyl-1H-pyrrole |
InChI |
InChI=1S/C10H9NS/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-8,11H |
InChI Key |
SFTLCQGBKKNCHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CN2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














